(E)-1-chloro-3-diethoxyphosphorylprop-1-ene

Stereochemistry Quality Control Isomeric Purity

(E)-1-chloro-3-diethoxyphosphorylprop-1-ene, also known as diethyl (E)-(3-chloroallyl)phosphonate, is a bifunctional organophosphorus building block containing both a phosphonate ester and a vinyl chloride moiety with defined E-geometry. Its molecular formula is C7H14ClO3P and its molecular weight is 212.61 g/mol.

Molecular Formula C7H14ClO3P
Molecular Weight 212.61 g/mol
CAS No. 16485-99-7
Cat. No. B107151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-chloro-3-diethoxyphosphorylprop-1-ene
CAS16485-99-7
Molecular FormulaC7H14ClO3P
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC=CCl)OCC
InChIInChI=1S/C7H14ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5-6H,3-4,7H2,1-2H3/b6-5+
InChIKeyXENNXUCIWBEUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-1-Chloro-3-diethoxyphosphorylprop-1-ene (CAS 16485-99-7) Is a Strategic Procurement Choice for Stereodefined Organophosphorus Synthesis


(E)-1-chloro-3-diethoxyphosphorylprop-1-ene, also known as diethyl (E)-(3-chloroallyl)phosphonate, is a bifunctional organophosphorus building block containing both a phosphonate ester and a vinyl chloride moiety with defined E-geometry. Its molecular formula is C7H14ClO3P and its molecular weight is 212.61 g/mol [1]. The compound serves as a versatile intermediate for constructing phosphorus-containing heterocycles and for Horner-Wadsworth-Emmons (HWE) olefination strategies where the chlorine atom provides a synthetic handle for further elaboration [2]. Critically, users must verify stereochemistry upon procurement: CAS 16485-99-7 is the identifier for the compound with unspecified stereochemistry, while the specific (E)-isomer is precisely indexed as CAS 20397-67-5 [1][3].

The Risks of Generic Substitution: Why (E)-1-Chloro-3-diethoxyphosphorylprop-1-ene Is Not Interchangeable with Common Analogs


Generic substitution of (E)-1-chloro-3-diethoxyphosphorylprop-1-ene with its close analogs—such as diethyl allylphosphonate (CAS 1067-87-4), diethyl (3-chloropropyl)phosphonate (CAS 23269-98-9), or the (Z)-isomer (CAS 20397-66-4)—introduces significant risks of divergent reactivity and product profiles [1]. The E-configured chlorine atom is essential for stereospecific transformations, particularly in ring-closing metathesis (RCM) where substrate geometry dictates heterocycle ring size and isomer distribution [2]. Replacing it with the non-halogenated allyl analog eliminates the chlorine handle needed for subsequent cross-coupling or nucleophilic displacement. Using the saturated chloropropyl analog removes the alkene required for C–C bond formation. Even an E/Z mixture, which is often associated with CAS 16485-99-7, can compromise stereochemical fidelity in applications requiring geometric purity, leading to irreproducible results and costly purification [1].

Quantitative Differentiation Evidence for (E)-1-Chloro-3-diethoxyphosphorylprop-1-ene Against Its Closest Analogs


Stereochemical Identity: Verified E-Configuration vs. Unspecified or Mixed Isomer Batches

The target compound is explicitly designated with an E-configuration. The authoritative (E)-isomer CAS 20397-67-5 has a defined InChIKey of XENNXUCIWBEUFL-AATRIKPKSA-N, confirming the trans geometry of the double bond [1]. In contrast, CAS 16485-99-7, frequently used for procurement, has an InChIKey of XENNXUCIWBEUFL-UHFFFAOYSA-N, which corresponds to the unspecified stereoisomer and can represent a mixture of E and Z forms [2]. The pure (Z)-isomer is cataloged separately as CAS 20397-66-4. For researchers requiring stereochemical integrity, specifying CAS 20397-67-5 or verifying the InChIKey is essential.

Stereochemistry Quality Control Isomeric Purity

Functional Group Advantage: Presence of a Chlorine Handle for Divergent Synthesis vs. Non-Halogenated Allylphosphonate

The chlorine substituent in (E)-1-chloro-3-diethoxyphosphorylprop-1-ene is a critical synthetic handle absent in diethyl allylphosphonate (CAS 1067-87-4). The chloroallylphosphonate enables the construction of oxaphospholene and oxaphosphinene heterocycles via ring-closing metathesis (RCM), as demonstrated in the synthesis of new phosphorus heterocycles in 50-87% yields using this precursor [1]. The non-chlorinated analog, diethyl allylphosphonate, lacks this functionality and is primarily used in copolymerization or simpler olefinations, offering no comparable pathway to chlorine-containing heterocycles .

Synthetic Utility Functional Group Interconversion Building Block

Geometric Constraint Advantage in RCM: E-Configured Substrate vs. Z-Isomer for Ring Size Control

The geometric configuration of the allylphosphonate substrate directly influences the outcome of ring-closing metathesis reactions. The E-configured isomer, (E)-1-chloro-3-diethoxyphosphorylprop-1-ene, is sterically predisposed to form specific heterocyclic ring sizes, with the phosphonate and chlorovinyl groups in a trans relationship that facilitates productive RCM. In contrast, the Z-isomer (CAS 20397-66-4) can lead to competitive side reactions and different product distributions. The successful synthesis of oxaphospholene and oxaphosphinene systems with yields of 50-87% was specifically achieved using the E-configured or unsymmetrical phosphonates, solving the problem of possible competitive side reactions [1].

Ring-Closing Metathesis Stereochemistry Heterocycle Synthesis

Physical Property Differentiation: Boiling Point and Density of Pure (E)-Isomer vs. Unspecified Stereochemistry

The pure (E)-isomer (CAS 20397-67-5) has a reported boiling point of 79 °C at 0.15 Torr and a density of 1.165 g/cm³ at 20 °C [1]. These values are specific to the geometrically pure compound. In contrast, the compound with unspecified stereochemistry (CAS 16485-99-7) may exhibit a boiling point range reflecting an isomeric mixture, which can complicate purification by distillation and lead to inconsistencies in stoichiometric calculations based on density. The non-chlorinated diethyl allylphosphonate has a significantly lower density of 1.022 g/mL and a boiling point of 46 °C at 0.35 mmHg .

Physical Properties Purification Handling

High-Value Application Scenarios for (E)-1-Chloro-3-diethoxyphosphorylprop-1-ene Where Generic Analogs Fall Short


Stereospecific Synthesis of Phosphorus Heterocycles via Ring-Closing Metathesis

In the synthesis of oxaphospholene and oxaphosphinene scaffolds, the E-configuration and chlorine substituent of this compound are essential for achieving productive RCM. Using the non-chlorinated allylphosphonate or the saturated chloropropyl analog would not provide the necessary alkene for cyclization. An E/Z mixture could lead to lower yields and complex product mixtures. The demonstrated yields of 50-87% in published RCM protocols validate its utility as a privileged precursor [1].

Horner-Wadsworth-Emmons Olefination for Chlorinated Diene and Polyene Construction

As a phosphonate reagent, (E)-1-chloro-3-diethoxyphosphorylprop-1-ene can be deprotonated and reacted with aldehydes or ketones to install a chlorodienyl moiety with defined geometry. The E-geometry of the starting phosphonate is crucial for transferring stereochemical information to the product alkene. The chlorine atom remains intact for further manipulation. Non-halogenated analogs like diethyl allylphosphonate would not afford this functionalized alkene product [2].

Synthesis of α-Chlorinated Carboxylic Acid Derivatives

The chloroallylphosphonate framework can serve as a masked precursor to α-chlorinated carboxylic acids and α,α'-dichloro dicarboxylic acids via oxidative cleavage protocols. This strategy relies on the presence of the chlorine atom on the alkene, making diethyl allylphosphonate an unsuitable substitute. The phosphonate group directs reactivity and enables the synthesis of specific chlorinated acid products not easily accessible via other routes [3].

Preparation of Phosphonosugar Libraries Using Chloroallyl Building Blocks

Hydroxyphosphinate and phosphonate scaffolds derived from this compound are of great interest for the synthesis of phosphosugar libraries, as highlighted in the Tetrahedron study [1]. The chlorine atom provides a functional handle for late-stage diversification via nucleophilic substitution or cross-coupling, allowing access to a diverse array of phosphorylated sugar mimetics. This level of versatility is absent in the corresponding non-halogenated or saturated building blocks.

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